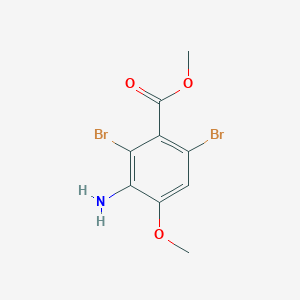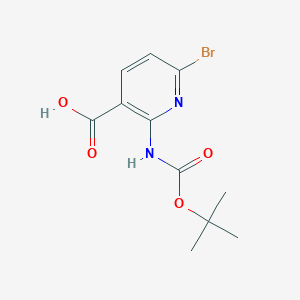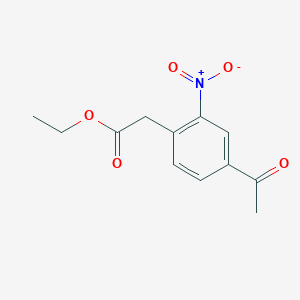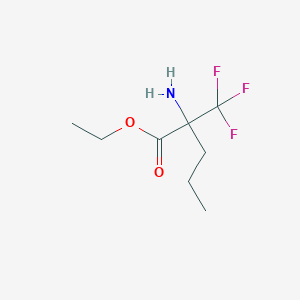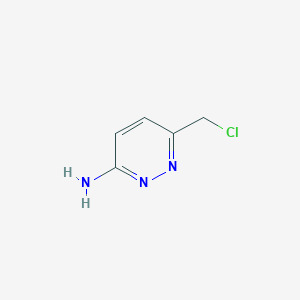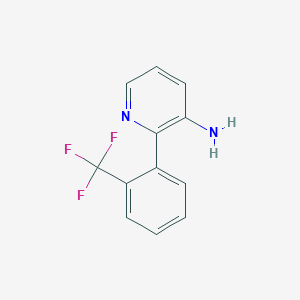
2-(2-Trifluoromethyl-phenyl)-pyridin-3-ylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Trifluoromethyl-phenyl)-pyridin-3-ylamine is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyridine ring through an amine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the nucleophilic substitution reaction where a trifluoromethyl group is introduced to a phenyl ring using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate . The resulting intermediate is then subjected to cyclization reactions to form the pyridine ring.
Industrial Production Methods
Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. Catalysts such as palladium or nickel complexes are used to facilitate the coupling reactions between the trifluoromethylated phenyl intermediates and pyridine precursors . These methods are optimized for large-scale production, ensuring high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Trifluoromethyl-phenyl)-pyridin-3-ylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Trifluoromethyl iodide, trifluoromethyl sulfonate
Major Products Formed
Scientific Research Applications
2-(2-Trifluoromethyl-phenyl)-pyridin-3-ylamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2-Trifluoromethyl-phenyl)-pyridin-3-ylamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyridine ring can form hydrogen bonds and π-π interactions with various biological molecules, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 2-(Trifluoromethyl)phenyl isocyanate
- 2,3-Dichloro-5-(trifluoromethyl)-pyridine
- 4-Trifluoromethyl substituted phenyl semicarbazone
Uniqueness
Compared to similar compounds, 2-(2-Trifluoromethyl-phenyl)-pyridin-3-ylamine stands out due to its unique combination of the trifluoromethyl group and the pyridine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C12H9F3N2 |
|---|---|
Molecular Weight |
238.21 g/mol |
IUPAC Name |
2-[2-(trifluoromethyl)phenyl]pyridin-3-amine |
InChI |
InChI=1S/C12H9F3N2/c13-12(14,15)9-5-2-1-4-8(9)11-10(16)6-3-7-17-11/h1-7H,16H2 |
InChI Key |
TZNZCRHYIZCJBF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=CC=N2)N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3-chloro-1H-pyrazolo[3,4-c]pyridine-5-carboxylate](/img/structure/B13001076.png)
![2-Methyloxazolo[4,5-d]pyridazin-7-ol](/img/structure/B13001097.png)
![2-Azatricyclo[6.2.0.03,6]deca-1,3(6),7-triene](/img/structure/B13001098.png)
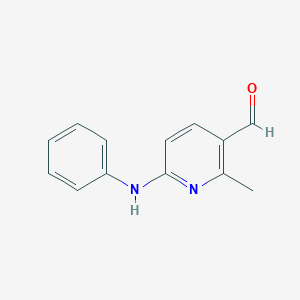
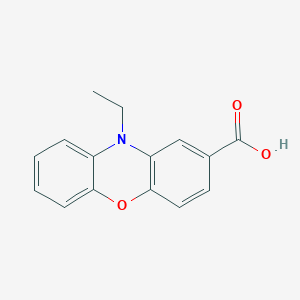

![Tert-butyl (3-bromothieno[3,2-b]pyridin-2-yl)carbamate](/img/structure/B13001117.png)


